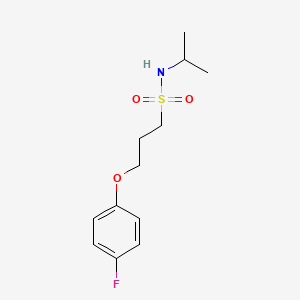
3-(4-fluorophenoxy)-N-isopropylpropane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound seems to be a sulfonamide derivative, which are often used in various fields such as medicine, science, and industry . Sulfonamides are known for their antibacterial properties and are used in antibiotics .
Molecular Structure Analysis
The molecular structure of a similar compound, 3-(4-Fluorophenoxy)propionic acid, includes a fluorophenoxy group attached to a propionic acid . This might suggest that your compound could have a similar structure, with a sulfonamide group instead of the acid group.Chemical Reactions Analysis
Sulfonamides, in general, are stable under normal conditions. They can participate in reactions typical for amides .Physical And Chemical Properties Analysis
The physical and chemical properties can vary greatly depending on the specific structure of the compound. For instance, 3-(4-Fluorophenoxy)propionic acid has a density of 1.1±0.1 g/cm³ and a boiling point of 302.6±22.0 °C at 760 mmHg .科学的研究の応用
Binding to Active Sites of Enzymes
3-Fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines, including compounds similar to 3-(4-fluorophenoxy)-N-isopropylpropane-1-sulfonamide, have been found to be potent inhibitors of phenylethanolamine N-methyltransferase (PNMT). Molecular modeling studies suggest that the sulfonamide group in these compounds can form favorable interactions with enzymes, indicating potential for crossing the blood-brain barrier due to increased lipophilicity (Grunewald et al., 2006).
Role in Polymorphism
Fluorine-substituted N-(2-phenoxyphenyl)benzene sulfonamides, which are structurally related to the subject compound, demonstrate interesting polymorphism effects. These effects are influenced by the presence of fluorine groups, leading to the formation of various stable and metastable crystalline forms. This highlights the significance of fluorine in affecting the physical properties of sulfonamides (Terada et al., 2012).
Synthesis and Anticonvulsant Activity
A series of novel compounds structurally similar to 3-(4-fluorophenoxy)-N-isopropylpropane-1-sulfonamide have been synthesized and evaluated for their anticonvulsant activity. These compounds show significant protective effects against seizures, indicating their potential in pharmacological applications (Madaiah et al., 2012).
Modulating Solubility in Water and Aqueous Solutions
Research on closely related compounds shows that the structural variations, like those in 3-(4-fluorophenoxy)-N-isopropylpropane-1-sulfonamide, can significantly impact solubility and thermoresponsive behavior in water and aqueous salt solutions. This can be crucial for developing materials with specific solubility and phase behavior characteristics (Hildebrand et al., 2016).
Antitumor Activity
Sulfonamide-focused libraries, including compounds akin to the target chemical, have been evaluated for their antitumor properties. Some of these compounds have shown potent cell cycle inhibitory effects and have progressed to clinical trials. This suggests a potential application of 3-(4-fluorophenoxy)-N-isopropylpropane-1-sulfonamide in cancer research (Owa et al., 2002).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(4-fluorophenoxy)-N-propan-2-ylpropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO3S/c1-10(2)14-18(15,16)9-3-8-17-12-6-4-11(13)5-7-12/h4-7,10,14H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYVISRGYYPJJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)CCCOC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenoxy)-N-isopropylpropane-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

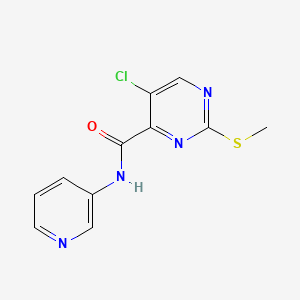
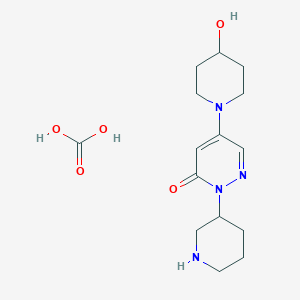
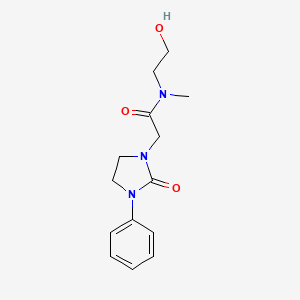
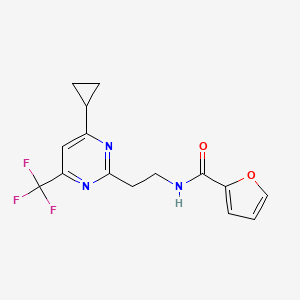
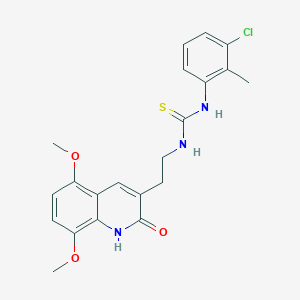
![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2450395.png)
![4-(3-fluoro-4-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2450396.png)

![(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2450398.png)

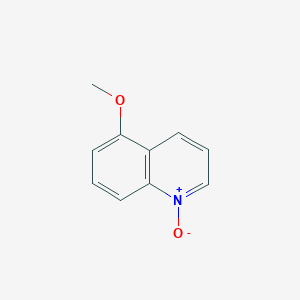
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2450401.png)

![Lithium;2-[2-(2-acetamidoethylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B2450405.png)